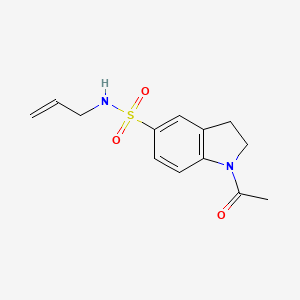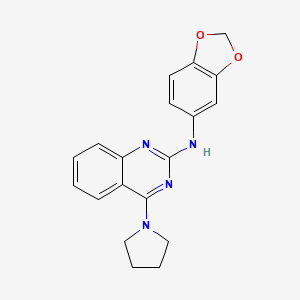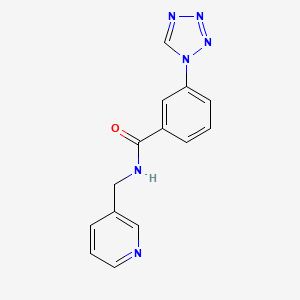![molecular formula C11H9N5S B4479998 4-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B4479998.png)
4-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
Overview
Description
4-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common synthetic route includes the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal in a multicomponent reaction . Industrial production methods may involve similar multicomponent reactions, optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be selectively reduced to form dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic reagents like halogens for substitution. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it suppresses the ERK signaling pathway, which is crucial for cell proliferation and survival . As a SARS-CoV-2 main protease inhibitor, it binds to the active site of the protease, preventing the virus from replicating .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines such as:
1,2,4-triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for designing CDK2 targeting compounds.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in medicinal chemistry for developing anticancer agents.
The uniqueness of 4-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE lies in its specific structural features and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidines .
Properties
IUPAC Name |
2-methylsulfanyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-17-11-14-10-13-7-4-9(16(10)15-11)8-2-5-12-6-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXAMBFXCVETIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(3-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4479916.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4479924.png)
![6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4479926.png)
![N-METHYL-1-[(3-METHYLPHENYL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4479933.png)
![N-(2-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4479940.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4479953.png)
![N-(2,5-Dimethoxyphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4479975.png)

![4-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4479988.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4480000.png)
![N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide](/img/structure/B4480002.png)
![2-({2-[(2,4-difluorophenyl)amino]-4-quinazolinyl}amino)ethanol](/img/structure/B4480010.png)

